4,5-Dichloropicolinamide
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Overview
Description
4,5-Dichloropicolinamide is an organic compound with the molecular formula C6H4Cl2N2O. It is a derivative of picolinamide, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is known for its stability and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloropicolinamide can be synthesized through various methods. One common approach involves the chlorination of picolinamide. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the 4th and 5th positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted picolinamides, depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of picolinamide.
Reduction Products: Reduced forms of the compound, such as amines.
Scientific Research Applications
4,5-Dichloropicolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloropicolinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzyme inhibition or activation, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropicolinamide: Another derivative of picolinamide with chlorine atoms at the 4th and 6th positions.
4,5-Dichlorophthalamide: A similar compound with a different core structure.
Uniqueness
4,5-Dichloropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C6H4Cl2N2O |
---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
4,5-dichloropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H,(H2,9,11) |
InChI Key |
XEEHJXAEGOVECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)N)Cl)Cl |
Origin of Product |
United States |
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